4',5-Di-O-acetyl Genistein
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Overview
Description
4',5-Di-O-acetyl Genistein is a synthetic compound with the molecular formula C19H14O7 and a molecular weight of 354.3 g/mol. This compound belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. Coumarins are widely recognized for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
4’,5-Di-O-acetyl Genistein, also known as [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, is a derivative of Genistein . Genistein is a major isoflavone found in soy and soy-based food products . This compound has drawn the attention of the scientific community due to its potential beneficial effects on grave human diseases, such as cancer .
Target of Action
Genistein’s primary targets include various cellular components involved in the regulation of cell cycle, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . These targets play a crucial role in cell growth, proliferation, and survival .
Mode of Action
Genistein interacts with its targets to induce apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . For instance, it has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated cells .
Biochemical Pathways
Genistein affects several biochemical pathways. It inhibits cell cycle regulation, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . These pathways are critical for cell growth, proliferation, and survival . The inhibition of these pathways can lead to the prevention of tumor development, metastasis, and enhanced cell survival .
Result of Action
The result of Genistein’s action at the molecular and cellular level includes the induction of apoptosis, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . These effects can lead to the prevention of tumor development and metastasis, and enhanced cell survival .
Action Environment
The action of 4’,5-Di-O-acetyl Genistein can be influenced by various environmental factors. For instance, the consumption of isoflavones like Genistein is several folds higher in Asian countries compared to western countries . This could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4’,5-Di-O-acetyl Genistein interacts with various enzymes and proteins. For instance, it has been shown to inhibit protein-tyrosine kinase and topoisomerase-II . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
4’,5-Di-O-acetyl Genistein has significant effects on various types of cells and cellular processes. It has the potential for apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4’,5-Di-O-acetyl Genistein involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can prevent cell differentiation and proliferation by increasing the activity of the tumor suppressor PTEN, which blocks Akt activation through PI3K dephosphorylation .
Preparation Methods
The synthesis of 4',5-Di-O-acetyl Genistein involves several steps. One common method includes the acetylation of 7-hydroxy-4-oxochromen-3-yl phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and equipment to achieve higher yields and efficiency.
Chemical Reactions Analysis
4',5-Di-O-acetyl Genistein undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or hydroxy groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of oxidized, reduced, or substituted coumarin derivatives.
Scientific Research Applications
4',5-Di-O-acetyl Genistein has several scientific research applications:
Biology: This compound is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities. It is also studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of dyes, fragrances, and other specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
4',5-Di-O-acetyl Genistein can be compared with other similar compounds, such as:
Coumarin: The parent compound of this class, known for its anticoagulant properties and use in the synthesis of various pharmaceuticals.
Warfarin: A well-known anticoagulant derived from coumarin, used to prevent blood clots.
Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.
Umbelliferone: Another natural coumarin with potential therapeutic applications in skin disorders and oxidative stress-related conditions.
The uniqueness of this compound lies in its specific acetoxy and hydroxy substitutions, which confer distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSZMILWBHUEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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